(1-Benzyloxycarbonylimino-2,2,2-trifluoro-ethyl)-phosphonic acid diethyl ester
Description
This compound is a phosphonic acid diethyl ester derivative characterized by a benzyloxycarbonylimino group and a 2,2,2-trifluoroethyl substituent. The benzyloxycarbonyl (Cbz) group is a common protecting moiety in organic synthesis, while the trifluoroethyl group enhances metabolic stability and lipophilicity. Such structural features make it relevant in medicinal chemistry, particularly in prodrug design or enzyme inhibition.
Properties
Molecular Formula |
C14H17F3NO5P |
|---|---|
Molecular Weight |
367.26 g/mol |
IUPAC Name |
benzyl N-(1-diethoxyphosphoryl-2,2,2-trifluoroethylidene)carbamate |
InChI |
InChI=1S/C14H17F3NO5P/c1-3-22-24(20,23-4-2)12(14(15,16)17)18-13(19)21-10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
InChI Key |
KUTBZBIAGSGSBU-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(=NC(=O)OCC1=CC=CC=C1)C(F)(F)F)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyloxycarbonylimino-2,2,2-trifluoro-ethyl)-phosphonic acid diethyl ester typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzyloxycarbonyl chloride with 2,2,2-trifluoroethylamine to form an intermediate, which is then reacted with diethyl phosphite under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(1-Benzyloxycarbonylimino-2,2,2-trifluoro-ethyl)-phosphonic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile introduced.
Scientific Research Applications
Chemistry
In chemistry, (1-Benzyloxycarbonylimino-2,2,2-trifluoro-ethyl)-phosphonic acid diethyl ester is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it valuable for investigating biochemical pathways and mechanisms.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its unique structure allows it to interact with biological targets in ways that other compounds cannot, making it a candidate for drug development.
Industry
In the industrial sector, (1-Benzyloxycarbonylimino-2,2,2-trifluoro-ethyl)-phosphonic acid diethyl ester is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (1-Benzyloxycarbonylimino-2,2,2-trifluoro-ethyl)-phosphonic acid diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, while the phosphonic acid ester moiety can participate in various biochemical reactions. The benzyloxycarbonyl group may also play a role in modulating the compound’s activity by influencing its solubility and stability.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities with analogous compounds:
Key Observations :
Physicochemical Properties
| Property | Target Compound | Trifluoroacetyl-D/L-Fos (8) | (2,2-Difluoroethyl)-Phosphonate | (3,5-Difluoro-benzyl)-Phosphonate |
|---|---|---|---|---|
| Boiling Point (°C) | Not reported | Not reported | 257.1 (predicted) | Not reported |
| Density (g/cm³) | Not reported | Not reported | 1.067 (predicted) | Not reported |
| Solubility | Likely moderate | Moderate in DCM/MeOH | Lipophilic | Lipophilic (fluorinated aryl) |
| IR Spectral Bands | Not reported | 1630, 1280 cm⁻¹ (C=O, P-O) | Not reported | 1280–1020 cm⁻¹ (P-O, C-F) |
Notes:
Biological Activity
(1-Benzyloxycarbonylimino-2,2,2-trifluoro-ethyl)-phosphonic acid diethyl ester is a synthetic compound that belongs to the class of phosphonic acid derivatives. This compound exhibits significant biological activity, primarily due to its unique structural features, including the presence of a phosphonic acid moiety and a trifluoroethyl group. The benzyloxycarbonyl group enhances lipophilicity, which may improve bioavailability and facilitate interactions with biological targets.
Structural Characteristics
The structure of the compound can be broken down into several key components:
- Phosphonic Acid Moiety : This functional group is known for its reactivity and ability to form stable bonds with various biological molecules.
- Trifluoroethyl Group : The presence of trifluoromethyl groups is associated with enhanced lipophilicity and metabolic stability.
- Benzyloxycarbonyl Group : This protecting group not only stabilizes the compound but also modulates its interaction with biological systems.
Structural Formula
The chemical structure can be represented as follows:
The biological activity of (1-Benzyloxycarbonylimino-2,2,2-trifluoro-ethyl)-phosphonic acid diethyl ester is primarily attributed to its ability to interact with key enzymes and receptors in biological systems. Compounds with similar structures have been shown to exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many phosphonic acids act as inhibitors for enzymes such as kinases and phosphatases.
- Antiviral Properties : Some derivatives have demonstrated efficacy against viral infections by interfering with viral replication processes.
Case Studies and Research Findings
-
Antiviral Activity :
- A study highlighted the antiviral potential of phosphonic acid derivatives against HIV and other viral pathogens. The mechanism involved inhibition of reverse transcriptase, which is crucial for viral replication.
-
Enzyme Inhibition Studies :
- Research indicated that compounds similar to this phosphonic acid derivative effectively inhibited specific kinases involved in cell signaling pathways, leading to potential applications in cancer therapy.
-
Toxicological Assessments :
- Toxicity studies have shown that while some phosphonic acids exhibit promising biological activity, their safety profiles must be carefully evaluated. This compound has undergone preliminary toxicity assessments indicating moderate safety margins in vitro.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Diethyl Phosphonate | R-O-P(=O)(OEt)₂ | Simple structure; used in organophosphate synthesis |
| Trifluoromethyl Phosphonate | R-O-P(=O)(O-CF₃)₂ | Contains trifluoromethyl groups; enhanced lipophilicity |
| Benzyl Phosphonate | R-O-P(=O)(O-Bn)₂ | Benzyl group increases stability; used in drug design |
The unique combination of structural features in (1-Benzyloxycarbonylimino-2,2,2-trifluoro-ethyl)-phosphonic acid diethyl ester potentially enhances its biological activity compared to other phosphonates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
